molecular formula C10H11N3O3 B2699070 4-(4-nitrophenyl)-2-Piperazinone CAS No. 223785-99-7

4-(4-nitrophenyl)-2-Piperazinone

Cat. No.: B2699070
CAS No.: 223785-99-7
M. Wt: 221.216
InChI Key: XJZGRBZMXHGFCB-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It has a molecular weight of 221.22 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-Nitrophenyl)piperazin-2-one”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)piperazin-2-one” include a molecular weight of 221.22 . It is a yellow to brown powder or solid .

Scientific Research Applications

Repositioning for Neglected Tropical Diseases

4-(4-Nitrophenyl)piperazin-2-one derivatives have been explored for their potential in treating neglected tropical diseases. Notably, modifications of this compound have shown promise as drug candidates for visceral leishmaniasis, indicating its versatility in drug development beyond its initial target diseases (Thompson et al., 2016).

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of 1,4-diamino heterocycles, including quinoxalines and pyrazines, showcasing its utility in organic synthesis. This application demonstrates the compound's role in generating bioactive structures with minimal waste, highlighting its importance in the development of new chemical entities (Vidal-Albalat et al., 2014).

Structural Studies

Structural and crystallographic studies of 4-(4-Nitrophenyl)piperazin-2-one and its derivatives have provided insights into their molecular configurations, contributing to the understanding of their chemical behavior and potential applications in material science and drug design. These studies include the analysis of supramolecular assemblies and interactions, which are crucial for the development of new materials and pharmaceutical compounds (Prasad et al., 2022).

Nonlinear Optical Materials

4-(4-Nitrophenyl)piperazin-2-one derivatives have been investigated for their potential as nonlinear optical materials. Their properties, such as third-order nonlinearity, are significant for applications in optical technologies, including laser systems and optical switching devices, indicating the compound's relevance in advanced materials science (Subhashini et al., 2013).

Biochemical Reactivity Assessments

Computational and experimental studies on derivatives of 4-(4-Nitrophenyl)piperazin-2-one have assessed their biochemical reactivity, particularly towards human GABA receptors. These studies underscore the compound's potential in the development of new pharmaceuticals targeting neurological disorders, emphasizing its impact on drug discovery (Onawole et al., 2017).

Safety and Hazards

The safety data sheet for “4-(4-Nitrophenyl)piperazin-2-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-(4-Nitrophenyl)piperazin-2-one” could involve its use as a precursor in the synthesis of triazole medicines . Additionally, it could be used in the development of more effective tyrosinase inhibitors for potential applications in various fields .

Properties

IUPAC Name

4-(4-nitrophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGRBZMXHGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.275 g (9.04 mmol) of 4-fluoronitrobenzene in 30 mL of N,N-dimethylformamide were added 1.879 (13.56 mmol) of potassium carbonate and 905 mg (9.04 mmol) of piperazine-2-one, and the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C. The reaction mixture was cooled to room temperature and diluted with chloroform, then, insoluble substances were removed off by filtration. The filtrate was condensed under reduced pressure and the resulting solid was washed with ethanol to give 859 mg (43%) of the title compound.
Quantity
1.275 g
Type
reactant
Reaction Step One
[Compound]
Name
1.879
Quantity
13.56 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

To a solution of 1.275 g (9.04 mmol) of 4-fluoronitrobenzene in 30 mL of N,N-dimethylformamide were added 1.87 g (13.56 mmol) of potassium carbonate and 905 mg (9.04 mmol) of piperazine-2-one, and the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C. The reaction mixture was cooled to room temperature and diluted with chloroform, then, insoluble substances were removed off by filtration. The filtrate was condensed under reduced pressure and the resulting solid was washed with ethanol to give 859 mg (43%) of the title compound.
Quantity
1.275 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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